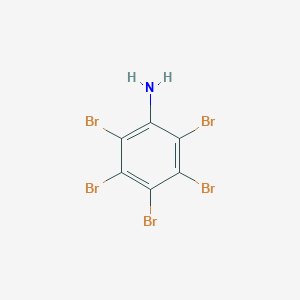

2,3,4,5,6-Pentabromoaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3,4,5,6-pentabromoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br5N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPFMJGCHDCVATR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90159879 | |

| Record name | Benzenamine, 2,3,4,5,6-pentabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13665-98-0 | |

| Record name | Benzenamine, 2,3,4,5,6-pentabromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013665980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2,3,4,5,6-pentabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, 2,3,4,5,6-pentabromo- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of 2,3,4,5,6-Pentabromoaniline?

An In-Depth Technical Guide to the Chemical Properties of 2,3,4,5,6-Pentabromoaniline

Abstract

This technical guide provides a comprehensive examination of the chemical properties, synthesis, and characterization of this compound (CAS No. 13665-98-0). As a fully substituted bromo-derivative of aniline, this compound presents unique characteristics due to extreme steric hindrance and the powerful electron-withdrawing effects of five bromine atoms. This document is intended for researchers, synthetic chemists, and materials scientists, offering foundational knowledge, detailed experimental protocols, and field-proven insights into its handling and application. We will delve into its physicochemical properties, spectroscopic signature, reactivity, and thermal stability, establishing a framework for its effective use as a synthetic intermediate in areas such as flame retardants and advanced materials.

Introduction and Molecular Overview

This compound is an aromatic amine where all five hydrogen atoms on the benzene ring of aniline have been replaced by bromine atoms. This exhaustive halogenation imparts significant changes to the molecule's physical and chemical nature compared to its parent compound, aniline. Its high molecular weight and bromine content make it a valuable precursor, particularly in the synthesis of polybrominated compounds that act as fire retardants[1]. The dense packing of five bulky bromine atoms around the aromatic ring, coupled with the electronic influence on the amino group, governs its unique reactivity and spectroscopic behavior.

The primary objective of this guide is to consolidate the known properties of this compound and to provide predictive analysis where experimental data is not publicly available. By grounding our discussion in the fundamental principles of physical organic chemistry and leveraging data from analogous, less-substituted bromoanilines, we aim to equip professionals with a robust and practical understanding of this specialty chemical.

Molecular Structure

The structure of this compound is defined by a central benzene ring bonded to a primary amino group (-NH₂) and five bromine atoms.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical properties of this compound are dominated by its high molecular mass and the presence of five bromine atoms, leading to a high melting point and density.

| Property | Value | Source |

| CAS Number | 13665-98-0 | [1][2][3] |

| Molecular Formula | C₆H₂Br₅N | [3] |

| Molecular Weight | 487.61 g/mol | [3] |

| Appearance | Solid (Predicted: off-white to beige powder/crystals) | N/A |

| Melting Point | 226 °C | [1] |

| Boiling Point | 392.8 ± 37.0 °C (Predicted) | [1] |

| Density | 2.824 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Limited solubility in water; soluble in some organic solvents. | [4][5] |

Solubility Profile: A Theoretical and Practical Approach

While specific quantitative solubility data for this compound is scarce, its solubility can be predicted based on its structure. The molecule has a nonpolar character due to the five bromine atoms and the benzene ring, but the amino group provides a site for hydrogen bonding, imparting slight polarity. It is expected to have low solubility in water but higher solubility in moderately polar to nonpolar organic solvents like ethanol, acetone, chloroform, and ether[4][5].

Expert Insight: The choice of solvent is critical for both reaction and purification. For recrystallization, a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. A mixture of ethanol and water or hexane and ethyl acetate could be effective starting points for developing a purification protocol.

Synthesis and Purification

The synthesis of polyhalogenated anilines is typically achieved through electrophilic aromatic substitution. For this compound, this involves the exhaustive bromination of aniline. The amino group is a strong activating group, directing bromination to the ortho and para positions. To achieve full substitution, forcing conditions are necessary.

Proposed Synthesis Workflow

The preparation can be adapted from the established synthesis of 2,4,6-tribromoaniline, which involves treating aniline with bromine water in an acidic medium[6][7][8]. To drive the reaction to completion for pentabromination, an excess of a strong brominating agent and a suitable Lewis acid catalyst may be required.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a predictive methodology based on standard organic chemistry principles for exhaustive bromination.

-

Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 5.0 g of aniline in 100 mL of glacial acetic acid. Cool the flask in an ice-water bath.

-

Bromination: Slowly add a solution of 45 g (approximately 5 equivalents) of molecular bromine in 50 mL of glacial acetic acid dropwise to the stirred aniline solution. Maintain the temperature below 10 °C during the addition. The persistence of an orange color indicates an excess of bromine[7].

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours to ensure complete substitution.

-

Workup: Pour the reaction mixture into 500 mL of cold water. A precipitate will form. To remove excess bromine, add a saturated solution of sodium thiosulfate until the orange color disappears.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purification: Dry the crude product in a desiccator. For further purification, recrystallize the solid from a suitable solvent such as ethanol or an ethanol/water mixture. The purity can be assessed by measuring the melting point, which should be sharp and close to the literature value of 226 °C[1].

Spectroscopic Characterization

Spectroscopic Analysis Workflow

Caption: Workflow for comprehensive spectroscopic analysis.

Predicted Spectroscopic Data

| Technique | Predicted Observations and Rationale |

| ¹H NMR | A single, potentially broad signal is expected for the two protons of the amino (-NH₂) group, likely in the range of 5-7 ppm (in DMSO-d₆). This signal will disappear upon shaking the sample with D₂O due to proton-deuterium exchange. No signals are expected in the aromatic region (6-9 ppm) as all aromatic protons have been substituted by bromine. |

| ¹³C NMR | Six distinct signals are predicted for the aromatic carbons. The carbon attached to the amino group (C1) will be the most shielded. The other five carbons, each bonded to a bromine atom, will have chemical shifts determined by the combined inductive and resonance effects of the -NH₂ and -Br substituents. |

| Infrared (IR) Spectroscopy | Key characteristic peaks include: • A doublet of sharp peaks between 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric N-H stretching of a primary amine. • An N-H bending (scissoring) vibration around 1600-1650 cm⁻¹. • Strong C-Br stretching vibrations in the fingerprint region, typically below 1000 cm⁻¹. |

| Mass Spectrometry (MS) | The mass spectrum will be dominated by a highly characteristic isotopic cluster for the molecular ion [M]⁺. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). The presence of five bromine atoms will result in a sextet of peaks (M, M+2, M+4, M+6, M+8, M+10) with a distinctive intensity pattern, centered around m/z 487. This pattern is a definitive indicator of the compound's identity. |

Chemical Reactivity and Applications

The reactivity of this compound is dictated by two main features: the nucleophilic amino group and the heavily brominated, electron-deficient aromatic ring.

-

Reactions of the Amino Group: The -NH₂ group retains its nucleophilic character and can undergo typical amine reactions such as acylation, alkylation, and diazotization followed by Sandmeyer-type reactions[9]. However, the extreme steric hindrance from the two ortho-bromine atoms can significantly reduce the reaction rates compared to unhindered anilines.

-

Reactivity of the Aromatic Ring: The five electron-withdrawing bromine atoms render the aromatic ring highly electron-deficient. This deactivates the ring towards further electrophilic substitution. Conversely, it may become susceptible to nucleophilic aromatic substitution (SₙAr) under forcing conditions (high temperature, strong nucleophile), although this is generally difficult.

Primary Applications:

-

Flame Retardants: Its primary documented use is as a chemical intermediate in the synthesis of larger polybrominated molecules used as flame retardants[1].

-

Synthetic Building Block: It serves as a building block in organic synthesis for creating complex molecules where a highly substituted, electron-poor aromatic core is desired. It has been listed as a building block for protein degraders, highlighting its potential in medicinal chemistry[3].

-

Materials Science: Polyanilines are known conducting polymers. The incorporation of bromine atoms can modify the electronic properties and enhance the thermal stability of such polymers[10][11].

Safety and Handling

While a specific safety data sheet for this compound is not widely available, precautions should be based on the known hazards of analogous compounds like 4-bromoaniline and 2,4,6-tribromoaniline.

-

Potential Hazards: Aromatic amines and their halogenated derivatives can be toxic and are often skin and eye irritants[4][12]. Prolonged exposure may lead to methemoglobinemia, a condition that impairs oxygen transport in the blood[5][12]. They may also cause organ damage with repeated exposure[4].

-

Recommended Handling Procedures:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of accidental exposure, flush the affected area with copious amounts of water and seek immediate medical attention[13].

-

Dispose of waste in accordance with local environmental regulations, as brominated organic compounds can be hazardous to aquatic life[13].

-

Conclusion

This compound is a specialty chemical whose properties are a direct consequence of its fully substituted aromatic structure. The high degree of bromination results in a dense, thermally stable molecule with a unique spectroscopic signature and moderated chemical reactivity. While its primary application lies in the synthesis of flame retardants, its potential as a building block in advanced materials and medicinal chemistry is evident. This guide has provided a consolidated overview of its known characteristics and a predictive framework for its synthesis, characterization, and safe handling, offering a valuable resource for scientific and industrial professionals.

References

-

National Center for Biotechnology Information. (n.d.). 3-Bromoaniline. PubChem Compound Database. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2, 3, 4, 5, 6-Pentabromoaniline, min 97%, 1 gram. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4,6-Tribromoaniline. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromoaniline. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4,6-Tribromoaniline. Retrieved from [Link]

-

Dr MSH FAIZI SIR. (2022, April 25). SYNTHESIS OF 2 4 6 TRIBROMOANILINE [Video]. YouTube. Retrieved from [Link]

-

Shabeeb, G. M., & Abdulelah, H. (2024). SYNTHESIS OF POLY ORTHO BROMO ANILINE AND STUDY ITS APPLICATION. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Bromoaniline. Retrieved from [Link]

-

Request PDF. (2018). Towards the higher solubility and thermal stability of poly(aniline-co-m-bromoaniline). ResearchGate. Retrieved from [Link]

-

Scribd. (n.d.). Preparation of 2,4,6tribromoaniline: Principle. Retrieved from [Link]

Sources

- 1. This compound CAS#: 13665-98-0 [amp.chemicalbook.com]

- 2. This compound | 13665-98-0 [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. 2,4,6-Tribromoaniline | C6H4Br3N | CID 8986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4,6-Tribromoaniline - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. scribd.com [scribd.com]

- 9. 4-Bromoaniline - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 3-Bromoaniline | C6H6BrN | CID 11562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

A Comprehensive Technical Guide to 2,3,4,5,6-Pentabromoaniline: A Versatile Scaffold for Advanced Drug Discovery

This guide provides an in-depth analysis of 2,3,4,5,6-Pentabromoaniline, a key chemical intermediate for researchers, medicinal chemists, and professionals in drug development. We will explore its fundamental properties, synthesis, and characterization, with a particular focus on its emerging role as a versatile building block in the field of targeted protein degradation.

Core Identifiers and Physicochemical Properties

This compound is a heavily halogenated aromatic amine. Its dense substitution pattern imparts unique chemical characteristics that are valuable for complex organic synthesis.

Chemical Identifiers

A compound's identity is unequivocally established through a set of standardized identifiers. The primary identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 13665-98-0 | [1][2][3][4] |

| Molecular Formula | C₆H₂Br₅N | [1][2] |

| Molecular Weight | 487.61 g/mol | [1][2] |

| IUPAC Name | This compound | N/A |

| Synonyms | 2,3,4,5,6-Pentabromobenzenamine, Pentabromoaniline | [1][2][4] |

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in various reaction conditions.

| Property | Value | Source |

| Melting Point | 226 °C | [4] |

| Boiling Point | 392.8 ± 37.0 °C (Predicted) | [4] |

| Density | 2.824 ± 0.06 g/cm³ (Predicted) | [4] |

| Appearance | Likely a solid, given the high melting point. | N/A |

Synthesis and Reactivity

The synthesis of polyhalogenated anilines is a classic example of electrophilic aromatic substitution, driven by the powerful activating nature of the amino group.

Rationale for Synthesis Strategy

The -NH₂ group is a potent activating group, directing electrophiles to the ortho and para positions of the benzene ring.[5] This activation is so strong that reactions with electrophiles like bromine often proceed uncontrollably to yield polysubstituted products.[5] Direct bromination of aniline with bromine water, for instance, rapidly produces 2,4,6-tribromoaniline as a precipitate.[6][7]

To achieve the exhaustive pentabromination, the strategy involves supplying a sufficient molar excess of the brominating agent under conditions that facilitate the complete substitution of all available ring protons. The high degree of bromination deactivates the ring progressively, requiring forcing conditions to achieve full substitution.

Experimental Protocol: Electrophilic Bromination

Objective: To synthesize this compound via exhaustive bromination of aniline.

Materials:

-

Aniline

-

Glacial Acetic Acid

-

Liquid Bromine (handle with extreme caution in a fume hood)

-

Ethanol (for recrystallization)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Round-bottom flask

-

Büchner funnel and filter flask

Procedure:

-

Preparation of Aniline Solution: In a round-bottom flask, dissolve aniline (1 equivalent) in glacial acetic acid. Cool the flask in an ice bath with continuous stirring. The acetic acid serves as a solvent that can polarize the bromine molecule, facilitating the reaction.[7]

-

Preparation of Brominating Agent: In a separate flask, carefully prepare a solution of liquid bromine (at least 5 equivalents) in glacial acetic acid.

-

Reaction: Slowly add the bromine solution dropwise to the cooled aniline solution using a dropping funnel. The reaction is highly exothermic and must be controlled to prevent the evolution of bromine vapors.[7] Continue stirring and maintain a low temperature throughout the addition. A precipitate will form as the reaction progresses.

-

Completion and Work-up: After the addition is complete, allow the mixture to stir for an additional period to ensure complete reaction. Pour the reaction mixture into a large volume of cold water to precipitate the crude product fully and to dissolve any remaining acetic acid and inorganic byproducts.

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove residual acids. Recrystallize the crude this compound from a suitable solvent, such as ethanol, to obtain the purified product.[6]

-

Characterization: Dry the purified crystals and determine the melting point. Confirm the structure using spectroscopic methods as outlined in Section 3.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Structural elucidation of organic molecules relies on a suite of spectroscopic techniques.[8] Due to the rarity of this compound, experimentally verified spectra are not widely published. The following data are predicted based on established principles of NMR spectroscopy and analysis of structurally similar bromoanilines.[9][10]

Predicted ¹H NMR Spectrum

-

-NH₂ Protons: A broad singlet is expected, likely in the range of 5.0-6.0 ppm. The chemical shift and peak shape can be highly variable, depending on the solvent, concentration, and temperature, due to proton exchange and hydrogen bonding.

-

Aromatic Protons: There are no aromatic protons (-CH) on the ring. Therefore, no signals are expected in the typical aromatic region (6.5-8.5 ppm). The absence of signals in this region is a key indicator of complete substitution.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by the signals from the six aromatic carbons, with their chemical shifts heavily influenced by the attached substituents.

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~145-150 | C1 (-NH₂) | The carbon attached to the electron-donating amino group is expected to be deshielded. |

| ~110-125 | C2, C3, C4, C5, C6 (-Br) | Carbons attached to bromine atoms are subject to the "heavy atom effect," which causes a significant upfield (shielding) shift compared to unsubstituted carbons. The precise shifts will vary slightly due to their position relative to the amino group, but they are expected to be in a relatively clustered region. |

Application in Drug Development: A Protein Degrader Building Block

One of the most compelling applications for this compound is its use as a "Protein Degrader Building Block".[1][2] This positions the molecule at the forefront of targeted protein degradation (TPD), a revolutionary therapeutic strategy.

The PROTAC Revolution

Targeted protein degradation utilizes chimeric molecules, most notably PROTACs (PROteolysis-Targeting Chimeras), to eliminate disease-causing proteins from the cell.[11][12] Unlike traditional inhibitors that only block a protein's function, degraders physically remove the protein.

A PROTAC is a heterobifunctional molecule with three components:[11][13]

-

A warhead that binds to the target Protein of Interest (POI).

-

An E3 ligase ligand that recruits a component of the cell's natural protein disposal machinery (the Ubiquitin-Proteasome System).

-

A linker that connects the two ends.

When a PROTAC molecule forms a "ternary complex" with the POI and an E3 ligase, the ligase tags the POI with ubiquitin.[14][15] This polyubiquitin chain acts as a signal for the proteasome, which then recognizes and destroys the POI.[12]

Caption: Mechanism of Action for a PROTAC molecule.

Role of this compound as a Scaffold

The modular nature of PROTACs requires a flexible synthetic platform to connect the warhead and E3 ligase ligand with various linkers. This is where this compound excels.

-

Versatile Chemical Handle: The five bromine atoms and one amino group provide multiple, distinct points for chemical modification.

-

Sequential Functionalization: The amino group can be readily converted into other functional groups via diazotization (e.g., the Sandmeyer reaction) to attach a linker or warhead.[16]

-

Scaffold for Library Synthesis: The aryl bromide moieties can potentially participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic attachment of different chemical fragments. This enables the rapid generation of a library of PROTAC candidates with diverse linkers and attachment vectors, which is critical for optimizing the efficacy of the final degrader molecule.

Safety and Handling

As a polyhalogenated aromatic amine, this compound must be handled with appropriate caution. The Safety Data Sheet (SDS) for the compound with CAS number 13665-98-0 provides critical safety information.

GHS Hazard Classification

-

H302: Harmful if swallowed.

-

H311 + H331: Toxic in contact with skin or if inhaled.

-

H373: May cause damage to organs through prolonged or repeated exposure.

-

H410: Very toxic to aquatic life with long lasting effects.

Recommended Precautions

-

Engineering Controls: Work in a well-ventilated chemical fume hood to avoid inhalation of dust.[17] Facilities should be equipped with an eyewash station and a safety shower.[17]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles.[17][18]

-

Handling: Avoid generating dust.[17] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[18]

-

Storage: Store in a tightly closed container in a dry, well-ventilated area. The compound may be light and air-sensitive, so storage under an inert atmosphere may be required.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated building block designed for the challenges of modern drug discovery. Its highly functionalized structure provides a robust and versatile platform for synthesizing complex molecules, particularly in the rapidly advancing field of targeted protein degradation. For researchers developing next-generation therapeutics, understanding the properties and potential of this scaffold is essential for unlocking new avenues in the fight against disease.

References

- Vertex AI Search Result 1

- Vertex AI Search Result 2

- Vertex AI Search Result 3

- Vertex AI Search Result 4

- Vertex AI Search Result 5

- Vertex AI Search Result 6

- Vertex AI Search Result 7

- Vertex AI Search Result 8

- Vertex AI Search Result 9

- Vertex AI Search Result 10

- Vertex AI Search Result 11

- Vertex AI Search Result 12

- Vertex AI Search Result 13

- Vertex AI Search Result 14

- Vertex AI Search Result 15

- Vertex AI Search Result 16

- Vertex AI Search Result 17

- Vertex AI Search Result 18

- Vertex AI Search Result 19

- Vertex AI Search Result 20

- Vertex AI Search Result 21

- Vertex AI Search Result 22

- Vertex AI Search Result 23

- Vertex AI Search Result 24

- Vertex AI Search Result 25

- Vertex AI Search Result 26

- Vertex AI Search Result 27

- Vertex AI Search Result 28

- Vertex AI Search Result 29

- Vertex AI Search Result 30

- Vertex AI Search Result 31

- Vertex AI Search Result 32

- Vertex AI Search Result 33

- Vertex AI Search Result 34

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | 13665-98-0 [chemicalbook.com]

- 4. This compound CAS#: 13665-98-0 [amp.chemicalbook.com]

- 5. Khan Academy [khanacademy.org]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. Solved Assign the peaks of the 1H and 13C NMR spectra for | Chegg.com [chegg.com]

- 11. lifechemicals.com [lifechemicals.com]

- 12. Advances in Proteasome Enhancement by Small Molecules | MDPI [mdpi.com]

- 13. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Molecular Structure of 2,3,4,5,6-Pentabromoaniline

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and predicted spectroscopic characteristics of 2,3,4,5,6-Pentabromoaniline (C₆H₂Br₅N). Due to the limited availability of direct experimental data for this heavily halogenated compound, this paper leverages established principles of organic chemistry and spectroscopy, alongside data from structurally analogous polybrominated aromatic systems, to construct a detailed theoretical profile. The guide is intended for researchers, scientists, and professionals in drug development and materials science, offering insights into the steric and electronic effects of exhaustive bromination on the aniline scaffold. Key sections include a discussion of its predicted molecular geometry, a thorough breakdown of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures, and a plausible synthetic pathway.

Introduction and Background

This compound is a polyhalogenated aromatic amine with the chemical formula C₆H₂Br₅N and a molecular weight of approximately 487.61 g/mol .[1] While specific applications are not widely documented, polybrominated compounds, in general, are utilized as reagents in organic synthesis, particularly for the creation of fire retardants.[2] The dense substitution of bromine atoms on the aromatic ring, coupled with the presence of the amino group, is expected to impart unique chemical and physical properties to the molecule. The extreme steric hindrance and the interplay of electronic effects between the electron-donating amino group and the electron-withdrawing (by induction) bromine atoms make its structural and spectroscopic analysis a subject of significant interest.

This guide aims to provide a robust theoretical framework for the characterization of this compound, which can serve as a valuable reference for its synthesis, identification, and potential applications.

Predicted Molecular Structure and Geometry

The molecular structure of this compound is defined by a central benzene ring where all five carbon-bound hydrogen atoms have been substituted by bromine atoms, with an amino group attached to the remaining carbon.

Caption: Molecular structure of this compound.

Due to severe steric crowding from the five bulky bromine atoms, the benzene ring is expected to exhibit some degree of distortion from perfect planarity. The C-Br and C-N bond lengths and the bond angles of the ring are likely to be perturbed from their ideal values in unsubstituted aniline or benzene. It is plausible that the bromine atoms will be slightly displaced out of the mean plane of the carbon ring to minimize steric repulsion.

The C-N bond may also be elongated due to steric hindrance from the ortho-bromine atoms. In crystallographic studies of related compounds like 2,6-dibromo-N,N-bis(4-nitrophenyl)aniline, significant steric effects are observed.[3]

Predicted Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of this compound is predicted to be relatively simple. Due to the substitution of all aromatic protons, the only signals expected would be from the amine (-NH₂) protons. This would likely appear as a broad singlet. The chemical shift of this peak would be influenced by the solvent and concentration, but in a non-polar solvent like CDCl₃, it might be expected in the range of 4.0-5.0 ppm. In related, less substituted bromoanilines, the amine protons appear in this region.[4]

-

¹³C NMR: The ¹³C NMR spectrum will provide more structural information. Six distinct signals are expected for the six carbon atoms of the aromatic ring.

-

The carbon atom attached to the amino group (C1) would be the most upfield-shifted aromatic carbon due to the strong electron-donating effect of the nitrogen.

-

The other five carbon atoms, each bonded to a bromine atom, will have their chemical shifts influenced by the "heavy atom effect" of bromine, which can lead to complex shielding and deshielding effects. In polysubstituted aromatic amines, ortho-substitution is known to decrease the electron-donating properties of the amino group, which would affect the chemical shifts of the ring carbons.[5]

-

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 4.0 - 5.0 | Broad Singlet | Amine protons (-NH₂). Chemical shift is solvent-dependent. |

| ¹³C | 130 - 150 | Singlet | C1 (C-NH₂). |

| ¹³C | 110 - 130 | Multiple Singlets | C2, C3, C4, C5, C6 (C-Br). |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be characterized by the vibrations of the amino group and the heavily substituted aromatic ring.

-

N-H Stretching: Primary amines typically show two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

N-H Bending: An N-H bending (scissoring) vibration is expected to appear in the range of 1590-1650 cm⁻¹.

-

C-N Stretching: The C-N stretching vibration for aromatic amines typically occurs in the 1250-1360 cm⁻¹ region.

-

C-Br Stretching: The C-Br stretching vibrations are expected in the fingerprint region, typically below 700 cm⁻¹, but their identification can be complex in such a crowded molecule.

Studies on other brominated anilines, such as 2,6-dibromo-4-nitroaniline, have utilized FTIR spectroscopy to identify these characteristic vibrations.[6]

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| -NH₂ | Asymmetric Stretch | ~3450 | Medium |

| -NH₂ | Symmetric Stretch | ~3350 | Medium |

| -NH₂ | Bending (Scissoring) | 1590 - 1650 | Medium-Strong |

| C-N | Stretch | 1250 - 1360 | Medium-Strong |

| C-Br | Stretch | < 700 | Medium-Strong |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of five bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. This will result in a complex cluster of peaks for the molecular ion (M⁺) and any bromine-containing fragments.

-

Molecular Ion (M⁺): The molecular ion peak cluster would be centered around m/z 487. The isotopic pattern will be a sextet (or more complex, reflecting the combination of five Br atoms).

-

Fragmentation: The fragmentation of polybrominated compounds is often characterized by the sequential loss of bromine atoms. Common fragmentation pathways would likely involve:

-

Loss of a bromine radical ([M-Br]⁺).

-

Loss of HBr ([M-HBr]⁺).

-

Further fragmentation by loss of additional bromine or HBr moieties.

-

The analysis of other polybrominated compounds by mass spectrometry confirms that debromination is a common fragmentation pathway under electron ionization.[7]

Plausible Synthetic Pathway and Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be conceptually based on the exhaustive bromination of aniline. The amino group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. To achieve pentasubstitution, forcing reaction conditions would be necessary. A plausible approach is the direct bromination of aniline in a suitable solvent.

Caption: Plausible synthetic route to this compound.

Experimental Protocol (Hypothetical):

-

Dissolution: In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, dissolve aniline (1 equivalent) in glacial acetic acid.

-

Bromination: Cool the flask in an ice bath. From the dropping funnel, add a solution of excess bromine (at least 5 equivalents) in glacial acetic acid dropwise with vigorous stirring. The reaction is highly exothermic and should be controlled carefully.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Workup: Pour the reaction mixture into a large beaker of water. The product should precipitate out.

-

Purification: Collect the crude product by vacuum filtration and wash with water. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Disclaimer: This is a hypothetical protocol and should be thoroughly evaluated for safety and feasibility before implementation.

Spectroscopic Analysis Protocols

-

NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

-

IR Spectroscopy:

-

Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum from 4000 to 400 cm⁻¹.

-

-

Mass Spectrometry:

-

Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable solvent for GC-MS analysis.

-

Acquire the mass spectrum using electron ionization (EI) at 70 eV.

-

Conclusion

While direct experimental data for this compound is scarce, a detailed molecular and spectroscopic profile can be reliably predicted based on the known properties of analogous polyhalogenated aromatic compounds and fundamental chemical principles. The extreme steric hindrance from the five bromine substituents is expected to significantly influence its molecular geometry and spectroscopic signatures. The theoretical data and protocols presented in this guide provide a valuable framework for any future research involving the synthesis, characterization, and application of this unique molecule.

References

-

PubChem. 2,4,6-Tribromoaniline. ([Link])

- Wang, Y., & Feng, S. (n.d.). Rapid analysis of polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs) with Agilent Intuvo 9000 GC/5977B s. Agilent Technologies.

- Bernstein, J., & Izak, I. (1975). The crystal structure of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline. Journal of Crystal and Molecular Structure, 5, 257–266.

-

ACS Omega. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ([Link])

- Waters Corporation. (n.d.). A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS.

- Royal Society of Chemistry. (n.d.).

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). ([Link])

-

Exaly. The crystal structure of 2,4,6-tribromoaniline. Acta Crystallographica Section B. ([Link])

-

ResearchGate. Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline. ([Link])

- National Institutes of Health. (n.d.). Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review.

- Agilent Technologies. (2018). Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS.

-

ResearchGate. The p-bromoaniline molecule. ([Link])

- National Center for Biotechnology Information. (n.d.). Isotypic crystal structures of 2,6-dibromo-N,N-bis(4-nitrophenyl)aniline and 2,6-dichloro-N,N-bis(4-nitrophenyl)aniline.

-

Michigan State University Department of Chemistry. Mass Spectrometry. ([Link])

-

ResearchGate. ¹³C-NMR spectrum of compound (4i). ([Link])

-

Scribd. Synthesis of 2,4,6-Tribromoaniline. ([Link])

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. ([Link])

-

ResearchGate. 5.1.8. Preparation of p-Bromoaniline. ([Link])

- Molecules. (n.d.).

-

ResearchGate. Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. ([Link])

- Google Patents. CN110184620A - A method of synthesis 2,4,6- tribromaniline. ()

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. ([Link])

- Royal Society of Chemistry. (n.d.).

-

ScienceDirect. ¹³C n.m.r, characterization of soluble polyaniline. ([Link])

- East Tennessee State University. (n.d.).

-

ResearchGate. Fig. 1 The ¹H NMR chemical shift values ( d ppm) of aniline and... ([Link])

-

PubChem. 2,4,6-Tribromoaniline. ([Link])

-

PubMed. FTIR and FT-Raman spectra, vibrational assignments and density functional theory calculations of 2,6-dibromo-4-nitroaniline and 2-(methylthio)aniline. ([Link])

- Indian Journal of Pure & Applied Physics. (n.d.). Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method.

-

Surface Science Western. Fourier Transform Infrared Spectroscopy (FTIR) and Raman Spectroscopy. ([Link])

-

PubMed. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-bromo-4-methyl-phenylamine. ([Link])

-

PubChem. 2,4-Dibromoaniline. ([Link])

-

ResearchGate. Fourier Transform Infrared and FT-Raman Spectra, Assignment, ab initio, DFT and Normal Co-Ordinate Analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. ([Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Isotypic crystal structures of 2,6-dibromo-N,N-bis(4-nitrophenyl)aniline and 2,6-dichloro-N,N-bis(4-nitrophenyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines [mdpi.com]

- 6. FTIR and FT-Raman spectra, vibrational assignments and density functional theory calculations of 2,6-dibromo-4-nitroaniline and 2-(methylthio)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

An In-Depth Technical Guide to the Synthesis of 2,3,4,5,6-Pentabromoaniline

This guide provides a comprehensive overview of the synthetic pathways to 2,3,4,5,6-pentabromoaniline, a highly halogenated aromatic amine. The synthesis of this compound is not a trivial matter and involves multi-step procedures that require careful control of reaction conditions. Direct bromination of aniline typically results in the formation of 2,4,6-tribromoaniline due to the powerful activating and ortho-, para-directing nature of the amino group. Therefore, achieving pentasubstitution necessitates a more strategic approach.

This document outlines a robust and scientifically validated multi-step synthesis, beginning with the exhaustive bromination of benzene to yield a suitable precursor, followed by functional group transformations to arrive at the target molecule. The causality behind each experimental choice is explained to provide researchers, scientists, and drug development professionals with a deep understanding of the underlying chemical principles.

Strategic Overview of the Synthesis

The most plausible and documented route to this compound involves a multi-step sequence. The core of this strategy is to first construct the pentabrominated aromatic ring and then introduce the amino group. This circumvents the challenges associated with the direct, exhaustive bromination of aniline. The overall transformation can be visualized as follows:

Caption: Multi-step synthesis pathway to this compound.

Part 1: Exhaustive Bromination of Benzene to Hexabromobenzene

The initial step involves the perbromination of benzene to form hexabromobenzene. This reaction requires forcing conditions to overcome the deactivating effect of the bromine substituents as they are added to the aromatic ring.

Causality of Experimental Choices:

-

Lewis Acid Catalyst: A strong Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), is essential. It polarizes the bromine molecule, generating a potent electrophile (Br⁺) capable of attacking the increasingly electron-deficient brominated benzene ring.

-

Excess Bromine: A significant excess of bromine is used to ensure that the reaction proceeds to completion and all six positions on the benzene ring are substituted.

-

High Temperature: Elevated temperatures are necessary to provide the activation energy required for the successive bromination steps, each of which is slower than the last due to the deactivating nature of the bromine atoms.

Experimental Protocol: Synthesis of Hexabromobenzene

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The apparatus should be protected from atmospheric moisture with drying tubes.

-

Reagents:

-

Benzene (1 mole)

-

Anhydrous Iron(III) bromide (0.1 mole)

-

Bromine (7 moles)

-

-

Procedure: a. Benzene and anhydrous iron(III) bromide are added to the flask. b. The mixture is heated to a gentle reflux. c. Bromine is added dropwise from the dropping funnel over a period of several hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux. d. After the addition is complete, the reaction mixture is refluxed for an additional 12-24 hours to ensure complete perbromination.

-

Work-up and Purification: a. The reaction mixture is cooled to room temperature. b. Excess bromine is quenched by the careful addition of a sodium bisulfite solution. c. The solid product is collected by filtration and washed with water. d. The crude hexabromobenzene is purified by recrystallization from a suitable solvent, such as toluene or xylene, to yield a crystalline solid.

Part 2: Nitration of Hexabromobenzene to Pentabromonitrobenzene

With the fully brominated scaffold in hand, the next step is to replace one of the bromine atoms with a nitro group. This is achieved through an ipso-nitration reaction.

Causality of Experimental Choices:

-

Nitrating Agent: A mixture of fuming nitric acid and concentrated sulfuric acid is used as the nitrating agent. The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).

-

Reaction Conditions: The reaction is typically carried out at an elevated temperature to facilitate the substitution of a bromine atom by the nitro group.

Experimental Protocol: Synthesis of Pentabromonitrobenzene

-

Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

-

Reagents:

-

Hexabromobenzene (1 mole)

-

Fuming nitric acid (excess)

-

Concentrated sulfuric acid (catalytic amount)

-

-

Procedure: a. Hexabromobenzene is dissolved in fuming nitric acid. b. Concentrated sulfuric acid is added cautiously to the mixture. c. The reaction mixture is heated to 80-100 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: a. The reaction mixture is cooled and carefully poured onto crushed ice. b. The precipitated solid is collected by filtration and washed thoroughly with water to remove residual acids. c. The crude pentabromonitrobenzene is purified by recrystallization from ethanol or acetic acid.

Part 3: Reduction of Pentabromonitrobenzene to this compound

The final step in the synthesis is the reduction of the nitro group of pentabromonitrobenzene to an amino group to yield the target molecule, this compound.

Causality of Experimental Choices:

-

Reducing Agent: A common and effective method for the reduction of aromatic nitro compounds is the use of a metal in acidic solution, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl).[1] The metal acts as the reducing agent, transferring electrons to the nitro group in the acidic medium.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures (reflux) to ensure a reasonable reaction rate.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A round-bottom flask is fitted with a reflux condenser.

-

Reagents:

-

Pentabromonitrobenzene (1 mole)

-

Granulated Tin (3-4 moles)

-

Concentrated Hydrochloric Acid (excess)

-

Sodium Hydroxide solution (for neutralization)

-

-

Procedure: a. Pentabromonitrobenzene and granulated tin are placed in the round-bottom flask. b. Concentrated hydrochloric acid is added portion-wise. The reaction is exothermic and may require initial cooling. c. Once the initial vigorous reaction subsides, the mixture is heated to reflux for several hours until the reduction is complete (monitored by TLC).

-

Work-up and Purification: a. The reaction mixture is cooled to room temperature. b. A concentrated solution of sodium hydroxide is added to neutralize the excess acid and precipitate the tin as tin hydroxides. The mixture should be strongly alkaline. c. The this compound can be isolated from the mixture by steam distillation or solvent extraction with a suitable organic solvent (e.g., toluene, diethyl ether).[2][3] d. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product.

Quantitative Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| Hexabromobenzene | C₆Br₆ | 551.48 | 322-326 |

| Pentabromonitrobenzene | C₆Br₅NO₂ | 518.58 | ~290 |

| This compound | C₆H₂Br₅N | 487.60 | 262-264 |

References

- Adams, R., Johnson, J. R., & Wilcox, C. F. (1979). Laboratory experiments in Organic Chemistry. Macmillan.

-

Chemguide. (n.d.). The preparation of phenylamine (aniline). Retrieved from [Link]

-

Make aniline by reduction nitrobencene with NaCl and Fe. (2023, December 31). YouTube. Retrieved from [Link]

-

3-Synthesis of Aniline by Reduction of Nitrobenzene. (n.d.). Scribd. Retrieved from [Link]

Sources

A Technical Guide to the Physical Properties and Characteristics of Pentabromoaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentabromoaniline (2,3,4,5,6-pentabromoaniline) is a highly halogenated aromatic amine of significant interest in materials science. With a molecular structure featuring a benzene ring saturated with five bromine atoms, its properties are dominated by its high molecular weight and bromine content. This guide provides a comprehensive technical overview of the core physical and chemical characteristics of pentabromoaniline, offering insights into its molecular structure, physicochemical properties, and established applications. It further details scientifically grounded protocols for its synthesis, characterization, and safe handling, designed to empower researchers in their experimental workflows. While its direct application in drug development is limited due to potential toxicities associated with polyhalogenated aromatic compounds, its role as a synthon and its unique properties merit examination.

Introduction: Understanding the Molecular Landscape

Pentabromoaniline, with the CAS Number 13665-98-0, is a derivative of aniline where all but one of the aromatic protons have been substituted by bromine atoms. This extensive bromination profoundly influences its chemical behavior, rendering the aromatic ring electron-deficient and sterically hindered. The lone amino group remains a site for potential chemical modification, though its reactivity is tempered by the surrounding bulky and electron-withdrawing bromine atoms.

The primary utility of pentabromoaniline stems from its high bromine content, making it a valuable reagent in the synthesis of polybrominated compounds, which are widely used as fire retardants[1]. Understanding its fundamental properties is crucial for its effective and safe utilization in both laboratory and industrial settings.

Physicochemical Properties

The physical characteristics of pentabromoaniline are dictated by its heavily brominated structure. The high molecular weight and the presence of numerous bromine atoms lead to strong intermolecular van der Waals forces, resulting in a high melting point and distinct solubility profiles.

Table 1: Core Physicochemical Properties of Pentabromoaniline

| Property | Value | Source(s) |

| CAS Number | 13665-98-0 | [2] |

| Molecular Formula | C₆H₂Br₅N | [2] |

| Molecular Weight | 487.61 g/mol | [2] |

| Appearance | Solid (form not specified) | Assumed from high melting point |

| Melting Point | 226 °C | [3] |

| Boiling Point | 392.8 ± 37.0 °C (Predicted) | N/A |

| Density | 2.824 ± 0.06 g/cm³ (Predicted) | N/A |

| pKa | -2.37 ± 0.10 (Predicted) | N/A |

Solubility Profile: While specific experimental solubility data for pentabromoaniline is not readily available in the literature, its solubility can be inferred from the behavior of other highly brominated aromatic compounds. It is expected to be insoluble in water due to its largely nonpolar and hydrophobic nature[4]. Its solubility in organic solvents is likely to be moderate and dependent on the solvent's polarity and ability to overcome the strong crystal lattice energy of this high-melting-point solid. Based on the principle of "like dissolves like," it is predicted to have some solubility in non-polar aromatic solvents (e.g., toluene, xylene) and halogenated solvents (e.g., chloroform, dichloromethane), particularly at elevated temperatures. It is expected to be sparingly soluble in polar protic solvents like ethanol and methanol[4].

Synthesis and Purification: A Proposed Protocol

Direct bromination of aniline typically yields 2,4,6-tribromoaniline due to the strong activating and directing effects of the amino group[5]. To achieve pentabromination, a more robust strategy is required, often involving the bromination of a less activated precursor or the reduction of a pentabrominated nitrobenzene. The following is a proposed, generalized protocol for the synthesis of pentabromoaniline via the reduction of 2,3,4,5,6-pentabromonitrobenzene, a known related compound[1].

Diagram 1: Proposed Synthesis Workflow for Pentabromoaniline

Caption: Proposed workflow for the synthesis of pentabromoaniline.

Experimental Protocol: Synthesis via Reduction

-

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2,3,4,5,6-pentabromonitrobenzene (1.0 eq) in a suitable solvent mixture such as ethanol or glacial acetic acid.

-

-

Step 2: Addition of Reducing Agent 2. Slowly add a solution of a strong reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid, or activated iron powder with a catalytic amount of HCl. The reaction is often exothermic and may require cooling.

-

Step 3: Reflux 3. Once the initial reaction subsides, heat the mixture to reflux and maintain for several hours until TLC or GC-MS analysis indicates the complete consumption of the starting material.

-

Step 4: Work-up 4. Cool the reaction mixture to room temperature and then place it in an ice bath. 5. Slowly neutralize the acidic mixture by the dropwise addition of a concentrated aqueous solution of sodium hydroxide (NaOH) until the solution is basic. This will precipitate the crude pentabromoaniline.

-

Step 5: Isolation and Purification 6. Filter the crude solid product and wash it thoroughly with deionized water. 7. For further purification, the crude product can be recrystallized from a high-boiling-point organic solvent such as toluene or xylene. Dissolve the solid in a minimum amount of hot solvent, filter hot to remove any insoluble impurities, and allow it to cool slowly to form crystals. 8. Collect the purified crystals by vacuum filtration and dry them under vacuum.

Analytical Characterization

Due to the rarity of this compound, public domain spectral data is scarce. Sigma-Aldrich, a supplier, explicitly notes that they do not collect analytical data for this product[6]. Therefore, this section outlines the expected results from standard analytical techniques based on the known structure and the principles of spectroscopy.

Diagram 2: Analytical Workflow for Characterization

Caption: Standard analytical workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be very simple. Due to the high degree of symmetry and substitution, only the two protons of the amino group (-NH₂) will produce a signal. This will likely appear as a broad singlet in the region of 3.5-5.0 ppm, with the exact chemical shift depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. Due to symmetry, three distinct signals are expected for the six aromatic carbons.

-

One signal for the carbon atom bonded to the amino group (C-N).

-

Two signals for the four bromine-substituted carbons in the ortho and meta positions relative to the amino group.

-

One signal for the bromine-substituted carbon in the para position. The chemical shifts will be in the aromatic region (approx. 100-150 ppm), but predicting their exact location without reference data is difficult. All signals would appear as singlets in a proton-decoupled spectrum[7].

-

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrations of the N-H and C-Br bonds.

-

N-H Stretching: Two distinct, medium-intensity peaks are expected in the range of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.

-

Aromatic C-Br Stretching: Strong absorptions in the fingerprint region, typically below 1000 cm⁻¹, will indicate the presence of carbon-bromine bonds.

Mass Spectrometry (MS)

Mass spectrometry is a definitive technique for confirming the molecular weight and elemental composition.

-

Molecular Ion Peak: Due to the presence of five bromine atoms, each with two major isotopes (⁷⁹Br and ⁸¹Br in ~1:1 ratio), the molecular ion peak will appear as a characteristic isotopic cluster of peaks[8][9]. The most intense peaks in this cluster will correspond to the various combinations of these isotopes, centered around m/z 487.

-

Fragmentation: Electron impact (EI) ionization is expected to cause fragmentation, primarily through the sequential loss of bromine atoms ([M-Br]⁺) or the elimination of HBr[10]. The complex isotopic pattern will persist in the fragment ions, aiding in their identification.

Applications and Relevance

Precursor for Flame Retardants

The predominant application of pentabromoaniline is as a chemical intermediate or reagent in the synthesis of more complex polybrominated compounds that serve as flame retardants[1]. Brominated flame retardants operate in the gas phase by releasing hydrogen bromide (HBr) radicals upon combustion. These radicals interfere with the chain reactions of the fire, effectively quenching the flame[11]. Pentabromoaniline provides a scaffold with a high bromine content that can be incorporated into larger polymeric or oligomeric structures to impart fire resistance to materials like plastics and textiles.

Relevance in Drug Development

While substituted anilines are a common motif in many pharmaceuticals, highly halogenated anilines like pentabromoaniline are not typically used directly as therapeutic agents. There are several reasons for this:

-

Toxicity Concerns: Anilines as a class are often flagged as "structural alerts" in drug discovery due to their potential to be metabolized into reactive and potentially toxic species[12]. This risk is a significant barrier to their development.

-

Poor Physicochemical Properties: The high molecular weight and low solubility of pentabromoaniline would likely result in poor pharmacokinetic properties, such as low absorption and bioavailability.

However, polyhalogenated aromatic compounds are studied as tools to understand enzyme-ligand interactions, for example, in probing the active sites of metabolic enzymes like cytochrome P450s[13]. In this context, pentabromoaniline could serve as a research chemical or a building block for creating specific molecular probes.

Safety, Handling, and Disposal

Pentabromoaniline is classified as a hazardous substance and must be handled with appropriate precautions.

Hazard Profile:

-

Acute Toxicity: Harmful if swallowed and toxic if inhaled or in contact with skin.

-

Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Avoid generating dust during handling.

-

Wash hands thoroughly after handling the substance.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of waste material in accordance with local, regional, and national environmental regulations. Due to its ecotoxicity, it should not be released into drains or the environment[14]. Waste should be handled as hazardous chemical waste.

Conclusion

Pentabromoaniline is a specialized chemical defined by its high degree of bromination. Its physical properties, including a high melting point and poor aqueous solubility, are a direct consequence of its molecular structure. While its primary industrial relevance lies in the synthesis of flame-retardant materials, its utility as a research chemical for creating highly brominated structures should not be overlooked. The protocols and data presented in this guide offer a foundational understanding for scientists and researchers, enabling them to handle, characterize, and utilize this compound safely and effectively in their work. However, the significant gaps in publicly available experimental data underscore the need for further characterization of this unique molecule.

References

-

Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. (2014). PubMed. [Link]

-

Identification of Polybrominated Diphenyl Ether Metabolites Based on Calculated Boiling Points from COSMO-RS, Experimental Retention Times, and Mass Spectral Fragmentation Patterns. (N.D.). ResearchGate. [Link]

-

p-Bromoaniline Synthesis: A Lab Protocol. (N.D.). Studylib. [Link]

-

The synthesis of p-bromoaniline using aniline as the starting material. (2024). Liskon Biological. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (N.D.). NIST. [Link]

-

A Practical Procedure for Regioselective Bromination of Anilines. (2021). ResearchGate. [Link]

-

Bromobenzene - Solubility of Things. (N.D.). Solubility of Things. [Link]

-

Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interaction of Polybrominated Diphenyl Ether with CYP2B Enzymes. (2018). PubMed. [Link]

-

2, 3, 4, 5, 6-Pentabromoaniline, min 97%, 1 gram. (N.D.). Aladdin Scientific. [Link]

-

Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025). Save My Exams. [Link]

-

5.1.8. Preparation of p-Bromoaniline. (N.D.). ResearchGate. [Link]

-

Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. (2022). ResearchGate. [Link]

-

Question: Assign the peaks of the 1H and 13C NMR spectra for p-bromoaniline. (2018). Chegg. [Link]

-

SAFETY DATA SHEET. (2021). Chem Service. [Link]

-

13C-atom chemical shift range -1H-coupled and decoupled 13C-NMR spectra. (N.D.). University of Calgary. [Link]

-

13.10: Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. (N.D.). ISMRM. [Link]

-

Table 2 Solubility of selected aromatic compounds in water at 25 °C[15]. (N.D.). ResearchGate. [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. [Link]

-

Aniline replacement in drug-like compounds. (2024). Cresset Group. [Link]

-

Bromine. (N.D.). WGBIS, CES, IISc. [Link]

-

Management of waste containing polybrominated diphenyl ethers: A review. (N.D.). PMC - NIH. [Link]

-

Biomolecules as Flame Retardant Additives for Polymers: A Review. (2020). PMC - NIH. [Link]

-

Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). PMC - NIH. [Link]

- Bromination of aromatic compounds. (N.D.).

-

Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020). PMC - NIH. [Link]

Sources

- 1. This compound CAS#: 13665-98-0 [amp.chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | 13665-98-0 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. The synthesis of p-bromoaniline using aniline as the starting material. - LISKON [liskonchem.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. whitman.edu [whitman.edu]

- 9. savemyexams.com [savemyexams.com]

- 10. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interactio n of Polybrominated Diphenyl Ether with CYP2B Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Management of waste containing polybrominated diphenyl ethers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2,4,6-Tribromoaniline | C6H4Br3N | CID 8986 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Determining the Molecular Weight of 2,3,4,5,6-Pentabromoaniline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Accurate molecular weight determination is a foundational requirement in chemical research and development. It underpins stoichiometry, quantitative analysis, and structural elucidation. This guide details the theoretical calculation of the molecular weight of 2,3,4,5,6-Pentabromoaniline and outlines the empirical verification using mass spectrometry. The integration of theoretical calculation with experimental validation provides the highest level of scientific rigor.

Theoretical Framework: Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For this compound, the molecular formula is C₆H₂Br₅N.[1][2] The calculation, therefore, involves the summation of the atomic weights of six carbon atoms, two hydrogen atoms, five bromine atoms, and one nitrogen atom.

The standard atomic weights, as recognized by the International Union of Pure and Applied Chemistry (IUPAC), are utilized for this calculation. These values represent a weighted average of the masses of the naturally occurring isotopes of each element.

Table 1: Atomic Weights of Constituent Elements

| Element | Symbol | Atomic Weight ( g/mol ) | Source |

| Carbon | C | 12.011 u | [3][4][5][6][7] |

| Hydrogen | H | 1.008 u | [8][9][10][11] |

| Bromine | Br | 79.904 g·mol⁻¹ | [12][13][14][15] |

| Nitrogen | N | 14.007 u | [16][17][18][19] |

Calculation:

-

Carbon: 6 atoms × 12.011 u/atom = 72.066 u

-

Hydrogen: 2 atoms × 1.008 u/atom = 2.016 u

-

Bromine: 5 atoms × 79.904 u/atom = 399.520 u

-

Nitrogen: 1 atom × 14.007 u/atom = 14.007 u

Total Molecular Weight = 72.066 + 2.016 + 399.520 + 14.007 = 487.609 u

This calculated value, 487.61 g/mol when expressed as molar mass, serves as the theoretical benchmark for experimental verification.[1]

Caption: Molecular structure of this compound.

Experimental Verification: Mass Spectrometry

While the theoretical molecular weight is a precise value, experimental verification is imperative to confirm the identity and purity of a synthesized compound. Mass spectrometry is the definitive analytical technique for this purpose, providing a highly accurate measurement of the mass-to-charge ratio (m/z) of ionized molecules.[20][21][22]

Principles of Mass Spectrometry

In mass spectrometry, a sample is first ionized, and the resulting ions are accelerated into a mass analyzer.[20] The mass analyzer separates the ions based on their m/z ratio. A detector then records the abundance of each ion, generating a mass spectrum. For a singly charged molecular ion, the m/z value directly corresponds to its molecular weight.[23]

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

A robust and widely applicable method for the analysis of relatively non-polar, thermally stable compounds like this compound is Electron Ionization (EI) mass spectrometry.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a small quantity (typically <1 mg) of this compound in a volatile organic solvent such as dichloromethane or methanol.

-

Sample Introduction: Introduce the sample into the high-vacuum environment of the mass spectrometer. This can be achieved via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for samples amenable to vaporization.

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This results in the ejection of an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•).

-

Mass Analysis: The newly formed ions are accelerated by an electric field and directed into the mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their m/z ratio.

-

Detection: The separated ions impact a detector, which generates a signal proportional to the number of ions. This data is then processed to generate a mass spectrum.

Caption: A generalized workflow for molecular weight determination by mass spectrometry.

Data Interpretation: The Isotopic Signature of Bromine

A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 51% and 49%, respectively).[12] The presence of five bromine atoms in the molecule will result in a characteristic cluster of peaks for the molecular ion, with the relative intensities of these peaks determined by the statistical distribution of the bromine isotopes. This unique isotopic signature provides a high degree of confidence in the identification of the compound.

Conclusion

The molecular weight of this compound is theoretically calculated to be 487.609 u. This value is fundamental for all quantitative work with this compound. For absolute confirmation of identity and purity, this theoretical value must be corroborated by experimental data. Mass spectrometry stands as the premier technique for this verification, offering high accuracy and providing a distinctive isotopic pattern that serves as a definitive fingerprint for this pentabrominated molecule. The convergence of theoretical calculation and empirical evidence represents the gold standard in chemical characterization.

References

- Vertex AI Search. (n.d.). This compound, min 97%, 1 gram.

-

Broad Institute. (n.d.). What is Mass Spectrometry?. Retrieved from [Link]

-

Wikipedia. (n.d.). Bromine. Retrieved from [Link]

- IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Hydrogen.

- IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Atomic Weight of Nitrogen.

- MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications.

-

Quora. (2018, May 21). How heavy is one atom of carbon?. Retrieved from [Link]

-

Quora. (2018, September 22). How heavy is one atom of hydrogen?. Retrieved from [Link]

- askIITians. (2025, August 30). How many grams does an atom of hydrogen weigh?.

-

Impact Analytical. (n.d.). Molecular Weight Determination. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Molecular Weight by Mass Spectros. Retrieved from [Link]

-

YouTube. (2025, April 5). What Is The Atomic Weight Of Nitrogen? - Chemistry For Everyone. Retrieved from [Link]

- Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Bromine.

- Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Nitrogen.

-

Wikipedia. (n.d.). Nitrogen. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrogen. Retrieved from [Link]

- IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Atomic Weight of Bromine.

-

BYJU'S. (n.d.). Bromine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Nitrogen - Element information, properties and uses. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

BYJU'S. (n.d.). Carbon. Retrieved from [Link]

- Westfield State University. (n.d.). Atomic/Molar mass.

-

Royal Society of Chemistry. (n.d.). Bromine - Element information, properties and uses. Retrieved from [Link]

-

YouTube. (2025, April 5). What Is The Atomic Weight Of Hydrogen? - Chemistry For Everyone. Retrieved from [Link]

- Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Carbon.

-

PubChem. (n.d.). Carbon | C (Element). Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. quora.com [quora.com]

- 4. byjus.com [byjus.com]

- 5. Atomic/Molar mass [westfield.ma.edu]

- 6. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 7. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]